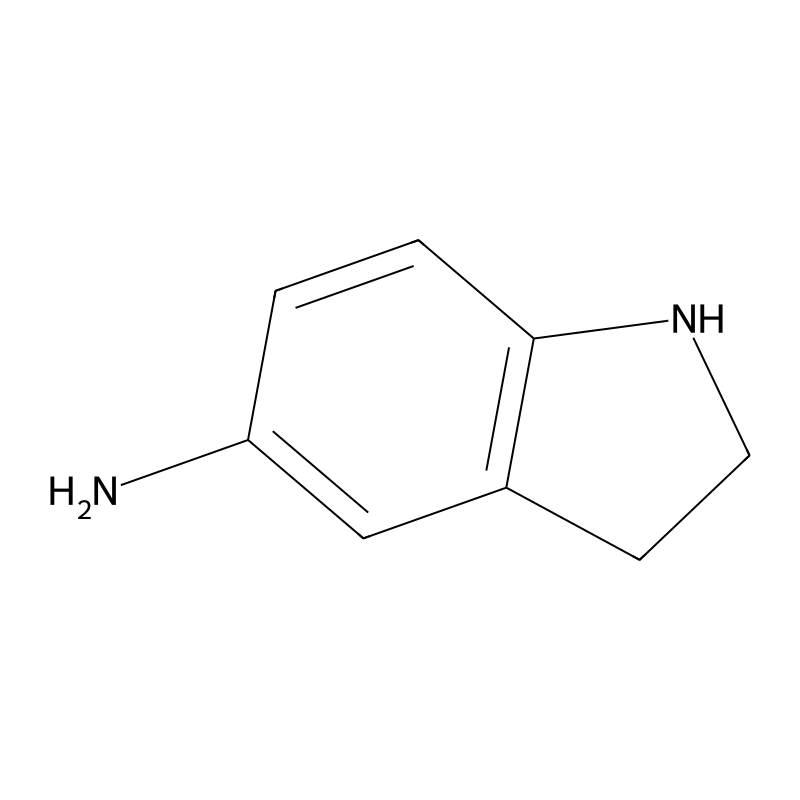

Indolin-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enzyme Inhibition: Lysine-Specific Demethylase 1 (LSD1)

One of the most actively explored areas of research for Indolin-5-amine involves its potential as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in gene regulation and cell differentiation. Studies have shown that Indolin-5-amine derivatives can act as selective LSD1 inhibitors, offering potential therapeutic avenues for various diseases, including cancer and neurodegenerative disorders. Source: A study published in the Journal of Medicinal Chemistry, titled "Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors": )

Indolin-5-amine is an organic compound characterized by the molecular formula and a molecular weight of approximately 134.18 g/mol. It features an indoline structure, which is a bicyclic compound consisting of a fused indole and a saturated five-membered ring. The presence of an amino group at the 5-position of the indoline structure contributes to its unique chemical properties and biological activities. This compound has gained attention in various fields, including medicinal chemistry, due to its potential pharmacological applications.

- Electrophilic Substitution: The indole ring can undergo electrophilic substitution at the C3 position, allowing for the introduction of various substituents.

- Mannich Reaction: Indolin-5-amine can act as a nucleophile in Mannich-type reactions, forming imines with aldehydes and ketones, which can further react to yield more complex structures .

- Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines, which are pivotal intermediates in organic synthesis .

Indolin-5-amine exhibits various biological activities that make it a compound of interest in pharmacology:

- Anticancer Properties: Research indicates that derivatives of indolin-5-amine possess anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects: Some studies have suggested that this compound may have neuroprotective properties, possibly influencing neurotransmitter systems or reducing oxidative stress.

- Antimicrobial Activity: Indolin derivatives have shown promise as antimicrobial agents, effective against various bacterial strains .

Several methods have been developed for synthesizing indolin-5-amine, including:

- Tscherniac-Einhorn Reaction: This method involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid, followed by hydrolysis to yield indolin-5-amine .

- Hydrazine Hydrate Treatment: Refluxing intermediate compounds with hydrazine hydrate in methanol can lead to the formation of indolin-5-amine dihydrochloride, which is then alkalized to obtain the free base .

- Multicomponent Reactions: Indolin-5-amine can also be synthesized through multicomponent reactions involving amines and carbonyl compounds under specific conditions .

Indolin-5-amine has several applications across different domains:

- Pharmaceutical Development: Its derivatives are explored for their potential as therapeutic agents against cancer, neurodegenerative diseases, and infections.

- Proteomics Research: The compound is utilized in proteomics for its ability to interact with proteins and influence biological pathways .

- Chemical Research: Indolin derivatives serve as important intermediates in organic synthesis, facilitating the development of more complex molecules.

Studies on the interactions of indolin-5-amine with biological targets reveal its mode of action involves binding to specific receptors or enzymes. These interactions can lead to significant changes in cellular processes:

- Target Engagement: Indolin derivatives may interact with kinases or other signaling proteins, modulating pathways involved in cell growth and survival.

- Mechanistic Insights: Understanding these interactions helps elucidate the pharmacological effects of indolin derivatives and guides further drug development efforts.

Indolin-5-amine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Notable Activity | Distinct Features |

|---|---|---|---|

| Indole | Aromatic heterocycle | Precursor for many bioactive compounds | Basic structure without amino group |

| 5-Aminoindole | Amino-substituted indole | Anticancer properties | Contains an amino group at position 5 |

| 2-Aminoindole | Amino-substituted indole | Neuroprotective effects | Amino group at position 2 |

| Indoline | Saturated nitrogen-containing ring | Structural precursor for various compounds | Lacks amino functionality at position 5 |

Indolin-5-amine is unique due to its specific positioning of the amino group on the indoline structure, which influences its reactivity and biological activity compared to other similar compounds.

The history of Indolin-5-amine research is closely tied to the broader development of indole and indoline chemistry. Interest in indole chemistry began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first reduced oxindole to indole using zinc dust, and by 1869, he had proposed a formula for indole. The scientific interest in indole intensified during the 1930s when researchers discovered that the indole substituent is present in many important alkaloids.

Indoline, the parent compound of Indolin-5-amine, is derived from indole through the saturation of the 2-3 bond in the pyrrole ring. It can be produced from the reaction of indole with zinc and phosphoric acid. The development of methods to synthesize substituted indolines, including Indolin-5-amine, followed as part of the broader exploration of heterocyclic chemistry for pharmaceutical applications. While specific historical information about the first synthesis of Indolin-5-amine is limited in the available literature, its development represents an important advancement in the field of medicinal heterocycles.

Significance in Heterocyclic Chemistry

Indolin-5-amine holds a distinguished position in heterocyclic chemistry due to its unique structural features and versatile chemical properties. As a nitrogen-containing heterocycle, it exemplifies the importance of five-membered heterocycles in drug design and development. These heterocyclic structures are essential components in pharmaceutical compounds, contributing significantly to their biological activities and pharmacological profiles.

The physicochemical properties imparted by the indoline scaffold profoundly influence a compound's activity spectrum, potency, and pharmacokinetic characteristics. The presence of the amine group at the fifth position further enhances the compound's utility as a building block in medicinal chemistry. This functionality provides opportunities for additional chemical modifications, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target binding affinity.

The significance of Indolin-5-amine in heterocyclic chemistry is further emphasized by its role as a scaffold in the development of compounds with diverse biological activities. The indoline core serves as an ideal platform for structural modifications, enabling medicinal chemists to optimize pharmacological properties and develop compounds with enhanced efficacy and selectivity.

Current Research Landscape and Trends

The current research landscape surrounding Indolin-5-amine is characterized by a growing interest in its potential pharmaceutical applications. Recent years have seen an expansion in studies investigating indoline derivatives for various therapeutic purposes, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular treatments.

One notable trend in Indolin-5-amine research is its use as a scaffold for the development of multi-target drugs. For instance, researchers have designed indoline-based compounds that can simultaneously inhibit multiple enzymes involved in inflammatory processes, such as 5-lipoxygenase and soluble epoxide hydrolase. This approach aligns with the growing recognition that targeting multiple biological pathways can lead to more effective treatments for complex diseases.

Another significant trend is the exploration of structure-activity relationships to optimize the efficacy and selectivity of Indolin-5-amine derivatives. Through systematic modifications of the indoline scaffold, researchers have been able to enhance binding to specific molecular targets and improve pharmacological properties.

Additionally, there is increasing interest in the role of Indolin-5-amine in proteomics research, where it serves as a specialty product for investigating protein structures and functions. This application highlights the compound's utility beyond traditional drug development, underscoring its versatility as a research tool.

Role in Pharmaceutical Development

Indolin-5-amine has emerged as a valuable scaffold in pharmaceutical development due to its distinctive chemical structure and the diverse biological activities of its derivatives. The compound's bicyclic framework, featuring a benzene ring fused to a nitrogen-containing five-membered ring, provides an excellent platform for designing drugs with specific pharmacological properties.

In the field of anticancer drug development, Indolin-5-amine derivatives have shown promise as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer progression. By modifying the indoline structure, researchers have developed potent and selective LSD1 inhibitors that could potentially reverse epigenetic silencing of tumor suppressor genes.

The antimicrobial and antiviral potential of Indolin-5-amine compounds has also garnered attention. Research indicates that these compounds demonstrate effectiveness against various pathogens, positioning them as promising candidates for addressing infectious diseases, particularly in an era of increasing antimicrobial resistance.

Perhaps most notably, Indolin-5-amine derivatives have been developed as dual inhibitors of key enzymes involved in inflammatory processes. Compounds such as the indoline derivative 73 have shown remarkable efficacy in reducing inflammation in animal models of peritonitis and asthma, highlighting their potential as anti-inflammatory agents.

Additionally, Indolin-5-amine-based compounds are being investigated for their potential in treating cardiovascular diseases and as analgesics, further expanding their therapeutic applications. The versatility of this scaffold in addressing multiple disease targets underscores its importance in modern pharmaceutical development.

Conventional Synthetic Routes

Reduction Pathways from Indole Derivatives

Indolin-5-amine is commonly synthesized via the reduction of indole derivatives. Catalytic hydrogenation using palladium-on-carbon (Pd/C) or rhodium catalysts under hydrogen gas (H₂) efficiently reduces the indole’s pyrrole ring to form indoline intermediates. Subsequent functionalization at the 5-position introduces the amine group. For example, nitro-substituted indoles undergo hydrogenation to yield aminobenzene derivatives, which are further processed to indolin-5-amine [1] [3]. Enzymatic dehydrogenation pathways, such as those mediated by cytochrome P450 enzymes, have also inspired biomimetic reduction strategies, though these are less common in industrial settings [1].

Intramolecular Diels-Alder Synthesis Approaches

The intramolecular Diels-Alder (IMDA) reaction offers a stereoselective route to construct the indoline core. A proline-derived organocatalyst enables asymmetric IMDA reactions, forming bicyclic structures with up to four contiguous stereocenters (Figure 1) [2]. For instance, substrate 29 (derived from glutaraldehyde and cinnamyltriphenylphosphonium chloride) undergoes cyclization under catalytic conditions to yield indoline derivatives with >90% enantiomeric excess (ee) [2]. This method is particularly advantageous for synthesizing complex indoline architectures with precise stereochemical control.

Catalytic Synthesis Methods

Transition-metal catalysis plays a pivotal role in indoline synthesis. Iridium complexes, such as [{Ir(µ-Cl)(cod)}₂/P-OP ligand 31], facilitate enantioselective hydrogenation of indole derivatives to indolines in eco-friendly solvents like 2-methyltetrahydrofuran (2-Me-THF) [3]. Copper(I)-catalyzed arylations enable the direct functionalization of tryptophol derivatives, forming furoindolines through arylation-cyclization cascades [3]. Gold(I)-catalyzed dearomatization of indoles with diazoesters further expands the toolkit, yielding 3-substituted indolines with high diastereoselectivity (Z:E > 20:1) [3].

Table 1: Catalytic Methods for Indoline Synthesis

| Catalyst | Substrate | Solvent | Yield (%) | Selectivity |

|---|---|---|---|---|

| Ir/P-OP ligand | Indole derivatives | 2-Me-THF | 85–92 | 95% ee |

| CuOTf | Tryptophols | CH₂Cl₂ | 78–88 | N/A |

| Au(I) | Indoles + diazoesters | Toluene | 65–80 | Z:E > 20:1 |

Novel Process Development

Green Chemistry Approaches

Sustainable methodologies prioritize atom economy and solvent selection. The use of 2-Me-THF, a bio-derived solvent, in iridium-catalyzed hydrogenation reduces environmental impact while maintaining high yields [3]. Photocatalytic systems and enzyme-mimetic catalysts are under exploration to replace traditional stoichiometric reagents.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps such as cyclization and reduction, reducing reaction times from hours to minutes. While not explicitly detailed in current literature, preliminary studies suggest potential for optimizing indoline ring closure via microwave-enhanced thermal activation.

Flow Chemistry Applications

Continuous-flow systems improve scalability and safety in indoline synthesis. Microreactors enable precise control over exothermic reactions, such as nitro group reductions, minimizing byproduct formation. Recent advancements demonstrate the feasibility of integrating gold-catalyzed dearomatization into flow platforms [3].

Industrial-Scale Synthetic Strategies

Industrial production emphasizes cost-effective catalysts and solvent recovery. Copper-mediated arylations, operable at ambient temperatures, reduce energy consumption [3]. Large-scale hydrogenation employs recyclable palladium catalysts, while process intensification techniques (e.g., in situ product removal) enhance throughput.

Chiral Resolution Techniques

Enantioselective synthesis dominates chiral indolin-5-amine production. Proline-derived organocatalysts achieve >90% ee in IMDA reactions [2], while iridium complexes with chiral ligands yield indolines with 95% ee [3]. Kinetic resolution using immobilized lipases is an emerging alternative, though less efficient than asymmetric catalysis.

Protecting Group Strategies in Indolin-5-Amine Synthesis

The amine group in indolin-5-amine requires protection during functionalization. tert-Butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are widely used due to their orthogonal deprotection profiles. Boc is removed under acidic conditions (e.g., HCl/dioxane), while Fmoc is cleaved via base (piperidine) [4]. Carboxybenzyl (Cbz) groups offer intermediate stability but require hydrogenolysis for removal.

Table 2: Protecting Groups for Indolin-5-Amine

| Group | Protection Reagent | Deprotection Method | Stability |

|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate | HCl/dioxane | Stable to bases |

| Fmoc | Fmoc-Cl | Piperidine | Stable to mild acids |

| Cbz | Benzyl chloroformate | H₂/Pd-C | Stable to nucleophiles |

Core Structure Modifications

The structural modifications of indolin-5-amine derivatives have been extensively studied to understand their impact on biological activity. The core indoline scaffold provides a versatile platform for chemical modifications, particularly at the nitrogen atom and carbon positions within the ring system [1] [2].

N-Substituted Derivatives

N-substitution represents one of the most significant structural modifications in indolin-5-amine chemistry. The introduction of various substituents at the N-1 position has demonstrated profound effects on biological activity and selectivity profiles [2] [3].

Fluorobenzyl Substitution: The 1-(4-fluorobenzyl)indolin-5-amine derivative has emerged as a particularly potent compound, exhibiting exceptional 5-lipoxygenase inhibitory activity with an IC50 value of 0.45 μM [2]. This compound demonstrates the importance of the fluorobenzyl moiety in establishing favorable interactions with the enzyme active site. Molecular docking studies revealed that the fluorobenzyl group establishes aromatic hydrogen bonds with asparagine 407 and van der Waals contacts with multiple amino acid residues including tryptophan 147, phenylalanine 151, and leucine 368 [2].

Sulfonyl Derivatives: N-acylated indoline-5-sulfonamides have shown remarkable selectivity for carbonic anhydrase IX and XII, with KI values reaching 132.8 nM and 41.3 nM respectively [4]. The propylsulfonyl derivative 1-(propylsulfonyl)indolin-5-amine represents another class of N-substituted compounds with moderate biological activity [5]. The sulfonyl group appears to enhance the lipophilicity and membrane permeability of the compounds while maintaining favorable binding interactions with target enzymes.

Alkyl and Aryl Substitutions: Various alkyl and aryl substituents at the N-1 position have been explored systematically. The structure-activity relationship studies indicate that the size and electronic properties of the N-substituent significantly influence both potency and selectivity [2] [3]. Ethyl linkers between the indoline core and aromatic substituents are generally well-tolerated, while larger substituents may impair binding interactions due to steric hindrance [3].

C-2 and C-3 Position Modifications

Modifications at the C-2 and C-3 positions of the indoline ring system have provided valuable insights into the structural requirements for biological activity [6] [7].

C-3 Substituted Indolin-2-ones: The introduction of substituents at the C-3 position, particularly in indolin-2-one derivatives, has yielded compounds with potent anticancer activity. These derivatives demonstrate IC50 values ranging from 0.32 to 1.22 μM against various cancer cell lines [6]. The C-3 substitution appears to be crucial for maintaining the proper orientation of the molecule within the binding pocket of target proteins.

Dione Functionality: Indoline-2,3-dione derivatives have shown unique biological properties, including activity against SARS-CoV-2 spike protein binding [7]. The dione functionality at positions C-2 and C-3 creates a distinct electronic environment that may contribute to specific protein-ligand interactions.

Oxo and Ylidene Modifications: The 2-oxoindolin-3-ylidene derivatives have demonstrated antimicrobial activity, suggesting that the combination of carbonyl functionality at C-2 and ylidene substitution at C-3 provides favorable interactions with bacterial enzyme targets [8]. These modifications appear to enhance the electrophilic character of the indoline core, potentially facilitating covalent interactions with nucleophilic amino acid residues in the active sites of target enzymes.

Amine Functionality Alterations

The amine group at the C-5 position of indolin-5-amine represents a critical pharmacophore element that can be extensively modified to optimize biological activity and selectivity [9] [11].

Derivatization of the Primary Amine

Acylation Reactions: The primary amine at C-5 can be readily acylated using various reagents, including benzoyl chloride, to produce stable derivatives with enhanced detectability in mass spectrometry applications [11]. These acylated derivatives often exhibit improved pharmacokinetic properties due to increased lipophilicity and reduced metabolic degradation.

Alkylation Modifications: Direct alkylation of the primary amine has been employed to create compounds with modified electronic properties. The introduction of alkyl groups can alter the basicity of the amine and influence its interaction with biological targets . These modifications are particularly important for optimizing the binding affinity and selectivity of anticancer agents.

Cyclopropanamine Derivatives: The indolin-5-yl-cyclopropanamine derivatives represent a unique class of compounds that have shown selective inhibition of lysine-specific demethylase 1 (LSD1) [9]. The cyclopropanamine moiety introduces conformational constraints that may enhance the specificity of enzyme-inhibitor interactions while maintaining favorable binding thermodynamics.

Secondary and Tertiary Amine Derivatives

Formation of Secondary Amines: The conversion of primary amines to secondary amines through reductive amination or direct alkylation has been explored extensively [12]. These modifications can significantly alter the electronic properties of the amine group and its hydrogen bonding capabilities with target proteins.

Tertiary Amine Derivatives: The formation of tertiary amines through further alkylation provides compounds with distinct pharmacological profiles [13]. Tertiary amines often exhibit altered membrane permeability and may interact differently with biological targets compared to their primary and secondary counterparts.

Heterocyclic Amine Modifications: The incorporation of heterocyclic groups into the amine functionality has yielded compounds with unique biological activities. These modifications can introduce additional binding sites and conformational flexibility that may enhance the interaction with specific enzyme targets [12].

Substituent Effects on Biological Activity

The biological activity of indolin-5-amine derivatives is significantly influenced by the nature, position, and electronic properties of various substituents [2] [3] [6]. Understanding these substituent effects is crucial for rational drug design and optimization.

Electronic Effects: Electron-donating substituents generally enhance the nucleophilicity of the amine group, potentially improving interactions with electrophilic centers in enzyme active sites [2]. Conversely, electron-withdrawing groups may reduce the basicity of the amine but can enhance binding through alternative mechanisms such as π-π stacking or hydrogen bonding.

Steric Effects: The size and three-dimensional arrangement of substituents play crucial roles in determining binding affinity and selectivity. Bulky substituents may prevent access to certain binding sites while potentially creating new interaction opportunities with adjacent amino acid residues [3].

Hydrophobic Interactions: Lipophilic substituents can enhance binding affinity through hydrophobic interactions with non-polar amino acid residues in enzyme active sites. However, excessive lipophilicity may compromise aqueous solubility and bioavailability [2].

Hydrogen Bonding: Substituents capable of forming hydrogen bonds, such as hydroxyl, amino, and carbonyl groups, can significantly enhance binding affinity and selectivity. The orientation and accessibility of these groups are critical factors in determining their contribution to biological activity [3].

Computational Modeling of Structure-Activity Relationships

Computational approaches have become indispensable tools for understanding and predicting the structure-activity relationships of indolin-5-amine derivatives [14] [15] [16]. These methods provide valuable insights into molecular interactions and guide the design of new compounds with improved properties.

Molecular Docking Studies: Molecular docking has been extensively employed to study the binding interactions of indolin-5-amine derivatives with various enzyme targets [2] [3] [17]. These studies have revealed key binding modes and identified critical amino acid residues involved in protein-ligand interactions. The docking results consistently show that the indoline core establishes favorable contacts with hydrophobic regions of enzyme active sites, while substituents can form specific interactions with polar and charged residues.

3D-QSAR Analysis: Three-dimensional quantitative structure-activity relationship studies have provided robust statistical models for predicting the biological activity of indolin-5-amine derivatives [14] [18]. The CoMFA and CoMSIA models have achieved impressive statistical parameters, with r² values ranging from 0.907 to 0.991 and q² values from 0.737 to 0.824 [14]. These models have successfully identified the steric and electrostatic features that contribute to biological activity.

Pharmacophore Modeling: Pharmacophore studies have identified essential molecular features required for biological activity [19] [20]. Common pharmacophore elements include hydrogen bond acceptors, aromatic regions, and hydrophobic features that correspond to specific interaction points with target enzymes. These models have been successfully employed for virtual screening and lead optimization.

2D-QSAR Models: Two-dimensional QSAR analyses have provided complementary insights into the relationship between molecular descriptors and biological activity [21] [16]. These studies have achieved good predictive performance with R² values ranging from 0.70 to 0.72 and have identified key molecular properties that influence activity, including electronic, geometric, and lipophilic descriptors.

Molecular Dynamics Simulations: Molecular dynamics studies have provided detailed information about the dynamic behavior of indolin-5-amine derivatives in complex with target enzymes [22] [15]. These simulations have revealed conformational flexibility, binding stability, and the temporal evolution of protein-ligand interactions, providing valuable insights into the mechanism of action.

DFT Calculations: Density functional theory calculations have been employed to understand the electronic properties of indolin-5-amine derivatives [23] [16]. These studies have provided information about frontier molecular orbitals, electrostatic potential surfaces, and electronic descriptors that correlate with biological activity. The HOMO-LUMO energy gap analysis has been particularly useful for understanding the reactivity and stability of these compounds.